molecular formula C42H84NO7P B1235243 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine CAS No. 79645-38-8

1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1235243
CAS No.: 79645-38-8
M. Wt: 746.1 g/mol
InChI Key: IQLHTKSHLGLPMG-HFWGUVFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:1 in which the alkenyl group at position 1 is (9Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
PC(O-18:1(9Z)/16:0), also known as PC(O-18:1/16:0) or etc-588, belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/16:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:1(9Z)/16:0) can be biosynthesized from hexadecanoic acid.

Properties

CAS No.

79645-38-8

Molecular Formula

C42H84NO7P

Molecular Weight

746.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,41H,6-19,22-40H2,1-5H3/b21-20-/t41-/m1/s1

InChI Key

IQLHTKSHLGLPMG-HFWGUVFESA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Synonyms

1-oleoyl-2-palmitoyl lecithin
1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
1-oleoyl-2-palmitoylphosphatidylcholine
1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer
1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine
ETC-588

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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